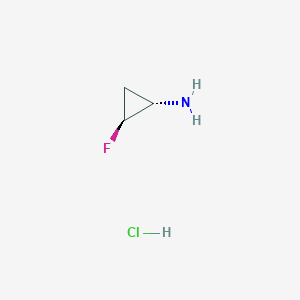![molecular formula C32H30O6 B2610857 Ethyl 2-{[4'-(2-ethoxy-2-oxo-1-phenylethoxy)[1,1'-biphenyl]-4-yl]oxy}-2-phenylacetate CAS No. 320423-70-9](/img/structure/B2610857.png)
Ethyl 2-{[4'-(2-ethoxy-2-oxo-1-phenylethoxy)[1,1'-biphenyl]-4-yl]oxy}-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-{[4’-(2-ethoxy-2-oxo-1-phenylethoxy)[1,1’-biphenyl]-4-yl]oxy}-2-phenylacetate is a chemical compound with the molecular formula C32H30O6 . It is also known as Benzeneacetic acid, α,α’-[[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis-, diethyl ester .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and ether and ester functional groups . The presence of these groups can significantly influence the compound’s reactivity and properties.Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 635.9±55.0 °C, and its predicted density is 1.182±0.06 g/cm3 .Scientific Research Applications
Chemical Structure and Analysis
Research on compounds structurally related to Ethyl 2-{[4'-(2-ethoxy-2-oxo-1-phenylethoxy)[1,1'-biphenyl]-4-yl]oxy}-2-phenylacetate has focused on detailed chemical analysis, including crystal structure and synthesis methodologies. For example, studies on ethyl 2-(1,2,3,4-tetrahydro-2-oxoquinolin-1-yl)acetate reveal insights into crystal structure, showcasing weak hydrogen bonds and π–π interactions stabilizing the molecular structure (Yassir Filali Baba et al., 2019). These analyses are crucial for understanding the physical and chemical properties of similar compounds, aiding in the design of new materials with tailored features.
Synthesis Techniques
Innovative synthesis techniques are central to developing compounds with specific desired characteristics. A study on the triphenylphosphine-catalyzed synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates provides a good yield, demonstrating the versatility and efficiency of modern synthetic approaches (I. Yavari et al., 2002). Such methodologies are fundamental in the exploration and expansion of the chemical space of similar complex molecules.
Antimicrobial Activities
Research into the antimicrobial properties of related compounds, such as 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, underscores the potential biomedical applications of these molecules. The synthesis and subsequent testing against various bacterial strains reveal a structured approach to discovering new antimicrobial agents (Pratibha Sharma et al., 2004). This work points towards the ongoing efforts in leveraging chemical synthesis for therapeutic purposes.
Marine Natural Products
The exploration of marine natural products continues to yield novel compounds with unique structures and potential applications. The isolation of new compounds from marine fungi, like Nigrospora sphaerica, highlights the diversity of chemical entities available in nature and the possibility of discovering molecules with novel properties and applications (Qi-hui Zhang et al., 2009). Such research is pivotal for expanding the repository of bioactive molecules for various scientific and therapeutic uses.
Properties
IUPAC Name |
ethyl 2-[4-[4-(2-ethoxy-2-oxo-1-phenylethoxy)phenyl]phenoxy]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30O6/c1-3-35-31(33)29(25-11-7-5-8-12-25)37-27-19-15-23(16-20-27)24-17-21-28(22-18-24)38-30(32(34)36-4-2)26-13-9-6-10-14-26/h5-22,29-30H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWACDCECYPKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(C4=CC=CC=C4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Methylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2610774.png)
![N-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B2610777.png)
![2-Chloro-N-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridin-3-yl)methyl]propanamide](/img/structure/B2610778.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2610780.png)

![N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide](/img/structure/B2610783.png)
![Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2610784.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2610787.png)





![N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide](/img/structure/B2610796.png)
